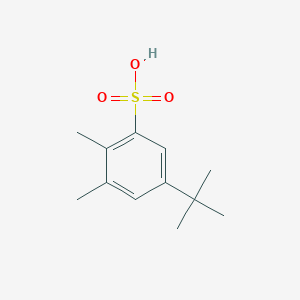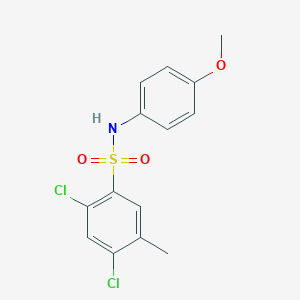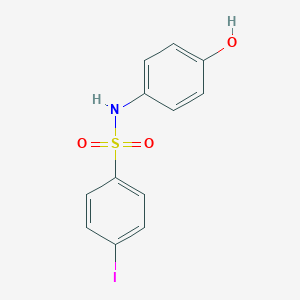![molecular formula C23H21NO5S B280727 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID](/img/structure/B280727.png)
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, a sulfonyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the naphthofuran derivative in the presence of a base such as pyridine.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a nucleophilic substitution reaction, where the sulfonylated naphthofuran reacts with an isopropylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthofuran ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nitriles, and organometallic compounds are used under conditions like Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Sulfides, thiols, and amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The naphthofuran core can intercalate with DNA or interact with proteins, potentially disrupting their function. The carboxylic acid group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[(4-Methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- 5-{[(4-Propylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
Uniqueness
The uniqueness of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic interactions, while the sulfonyl and carboxylic acid groups provide sites for various chemical modifications and interactions.
Eigenschaften
Molekularformel |
C23H21NO5S |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO5S/c1-13(2)15-8-10-16(11-9-15)30(27,28)24-20-12-19-21(23(25)26)14(3)29-22(19)18-7-5-4-6-17(18)20/h4-13,24H,1-3H3,(H,25,26) |
InChI-Schlüssel |
QSVJWIOWKPVQDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
